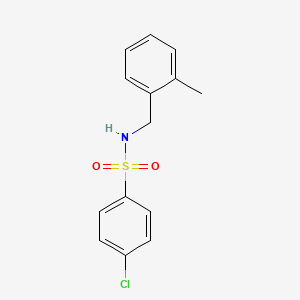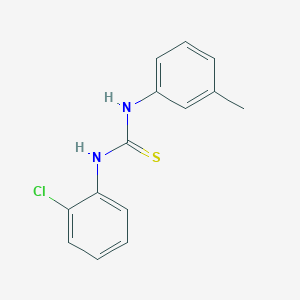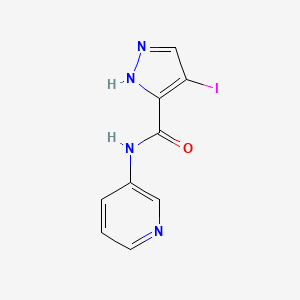![molecular formula C20H14O3 B5802371 (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone, also known as HMF-1, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in drug development. HMF-1 has been shown to have promising pharmacological properties, including anti-inflammatory and anti-tumor effects.
作用机制
The mechanism of action of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone is not fully understood, but it is thought to involve the inhibition of key signaling pathways involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer progression. This compound has also been shown to inhibit the activity of STAT3, a transcription factor that plays a key role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines and chemokines in immune cells. In vivo studies have shown that this compound reduces inflammation and oxidative stress in the lungs and inhibits tumor growth and metastasis in mice.
实验室实验的优点和局限性
One advantage of using (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone in lab experiments is its specificity for key signaling pathways involved in inflammation and cancer progression. This compound has been shown to inhibit NF-κB and STAT3 activity without affecting other signaling pathways, making it a useful tool for studying these pathways in vitro and in vivo.
One limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer to cells and animals. However, this limitation can be overcome by using appropriate solvents and delivery methods.
未来方向
There are several future directions for research on (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of this compound in other disease models, such as inflammatory bowel disease and rheumatoid arthritis. Finally, the potential use of this compound as a therapeutic agent in humans should be explored further, including the development of clinical trials to assess its safety and efficacy.
合成方法
The synthesis of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-methylfuran in the presence of a base catalyst. The resulting product is then reacted with benzyl chloride to yield this compound. The synthesis of this compound has been optimized to maximize yield and purity, and the compound has been characterized using various analytical techniques, including NMR and mass spectrometry.
科学研究应用
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone has been the subject of several scientific studies due to its potential therapeutic applications. One study investigated the anti-inflammatory effects of this compound in a mouse model of acute lung injury. The results showed that this compound significantly reduced inflammation and oxidative stress in the lungs, suggesting that it may have potential as a treatment for inflammatory lung diseases.
Another study investigated the anti-tumor effects of this compound in a mouse model of breast cancer. The results showed that this compound inhibited tumor growth and metastasis, suggesting that it may have potential as a cancer therapeutic.
属性
IUPAC Name |
(5-hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c1-12-18(19(22)13-7-3-2-4-8-13)16-11-17(21)14-9-5-6-10-15(14)20(16)23-12/h2-11,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSGIKYPBOTVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5802297.png)
![1-ethyl-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5802313.png)

![4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5802328.png)


![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)
![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)
![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)

![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)